molecular formula C10H5BrClNO2 B13495370 3-Bromo-4-chloroquinoline-2-carboxylic acid

3-Bromo-4-chloroquinoline-2-carboxylic acid

Cat. No.: B13495370
M. Wt: 286.51 g/mol
InChI Key: NVSZUIHKVNUWFV-UHFFFAOYSA-N
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Description

3-Bromo-4-chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloroquinoline-2-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another approach involves the hydrolysis of chlorine in the quinoline ring by treatment with boiling acetic acid and the addition of water . Alternatively, chlorine in the quinoline ring can be replaced with an amino group in aqueous ammonia at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production efficiency and yield.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloroquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloroquinoline-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms in the quinoline ring, which enhances its reactivity and potential for various chemical transformations. This dual substitution pattern also contributes to its distinct biological activities and applications in medicinal chemistry .

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

3-bromo-4-chloroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-7-8(12)5-3-1-2-4-6(5)13-9(7)10(14)15/h1-4H,(H,14,15)

InChI Key

NVSZUIHKVNUWFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C(=O)O)Br)Cl

Origin of Product

United States

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